2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one
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Overview
Description
2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes two methyl groups and two methylsulfanyl groups attached to a pyrido[3,4-d]pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the use of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then derivatized to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields, purity, and cost-effectiveness. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridazinone core or the substituents.
Substitution: The methyl and methylsulfanyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one is not fully elucidated. it is believed to interact with specific molecular targets, such as kinases, by binding to their active sites. This interaction can inhibit the activity of these enzymes, leading to downstream effects on cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar pyrido[3,4-d] core structure but differs in its substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused pyrimidine ring system and are studied for their kinase inhibitory properties.
Uniqueness
2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylsulfanyl groups are particularly noteworthy, as they can undergo various chemical transformations, making the compound versatile for further derivatization and application in different research areas.
Properties
CAS No. |
97224-47-0 |
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Molecular Formula |
C11H13N3OS2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2,4-dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C11H13N3OS2/c1-6-9-7(11(15)14(2)13-6)5-8(16-3)12-10(9)17-4/h5H,1-4H3 |
InChI Key |
NNYPRWYGHUZGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=CC(=NC(=C12)SC)SC)C |
Origin of Product |
United States |
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